molecular formula C23H31NO7 B1676885 Mycophenolic acid CAS No. 24280-93-1

Mycophenolic acid

Cat. No. B1676885
CAS RN: 24280-93-1
M. Wt: 433.5 g/mol
InChI Key: RTGDFNSFWBGLEC-SYZQJQIISA-N
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Description

Mycophenolic acid (MPA) is a potent immunosuppressant agent produced by Penicillum brevi-compactum . It selectively inhibits inosine monophosphate dehydrogenase, thus inhibiting DNA synthesis in T and B lymphocytes . MPA is used as an immunosuppressant to prevent organ transplantation rejection and also in the treatment of certain autoimmune diseases .


Synthesis Analysis

Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent . To improve its solubility and bioavailability, it is converted into a salt form . The synthesis and characterization of mycophenolic acid salt are presented in a paper . The salt produced is unreported and has high solubility over the available options .


Molecular Structure Analysis

Mycophenolic acid has a molecular formula of C17H20O6 . Its average mass is 320.337 Da and its monoisotopic mass is 320.125977 Da . The molecule contains two approximately planar sections, the ring system and the extended side-chain, at an angle of 79° .


Chemical Reactions Analysis

The synthesis and characterization of mycophenolic acid salt involve various chemical reactions . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .


Physical And Chemical Properties Analysis

Mycophenolic acid has a molecular weight of 320.34 . It is soluble in DMSO at concentrations greater than 40 mg/mL . The salt form of mycophenolic acid is dissolved at intestinal pH .

Scientific Research Applications

1. Immunosuppressive Mechanisms in Human CD4+ T Cells

Mycophenolic Acid (MPA) is primarily recognized for its role in immunosuppression, specifically in transplant medicine and treating autoimmunity. It operates by inhibiting inosine monophosphate dehydrogenase, crucial for lymphocyte expansion. MPA's effects on human CD4+ T cells include inhibiting IL-17, IFN-γ, and TNF-α production, and modifying expression of various co-stimulators and transcription factors, impacting T cell responses significantly (He et al., 2011).

2. Potential Use in HIV Treatment

MPA has been proposed for its potential in HIV treatment. It acts by depleting guanosine nucleotides, necessary for reverse transcriptase in HIV replication. Studies have indicated that MPA induces apoptosis in activated CD4+ T cells, reducing the pool of cells available for HIV infection. Clinical trials have further explored its use in HIV-infected subjects (Chapuis et al., 2000).

3. Pharmacokinetics and Pharmacodynamics in Autoimmune Diseases

Understanding MPA's pharmacokinetics and pharmacodynamics is crucial in treating autoimmune diseases. MPA's complex pharmacokinetics with substantial inter-individual variability requires careful management for optimal treatment outcomes in autoimmune patients (Abd Rahman et al., 2013).

4. Influence on UGT1A9 Gene in Renal Allograft Recipients

MPA's efficacy in renal transplantation is affected by genetic factors, specifically the UGT1A9 gene. Single-nucleotide polymorphisms in this gene can influence MPA's pharmacokinetics, impacting drug effectiveness and patient outcomes (Kuypers et al., 2005).

5. Myelosuppressive Effects and IL-17 Inhibition

MPA causes myelosuppression, a major complication in its use, by inhibiting IL-17-producing T cells. This action affects neutrophil production, highlighting the need for monitoring IL-17 levels in clinical settings to estimate neutropenia risk (von Vietinghoff et al., 2010).

6. Antifibrotic Actions

MPA exhibits antifibrotic propertiesbeyond its immunosuppressive capabilities. It has shown potential in reducing or inhibiting the proliferation of various non-immune cells, including smooth muscle cells and fibroblasts. These properties make MPA a candidate for preventing fibrosis in clinical settings, such as in chronic allograft nephropathy and calcineurin inhibitor toxicity (Morath et al., 2006).

7. Application in Dermatology

MPA, particularly in its prodrug forms like mycophenolate mofetil, has found applications in dermatology. It has been used in treating various skin conditions like psoriasis, indicating its broader therapeutic potential beyond transplantation medicine (Page & Tait, 2015).

8. Effects on Inosine Monophosphate Dehydrogenase in Transplant Recipients

Monitoring MPA's biological effects, such as its impact on inosine monophosphate dehydrogenase levels in red blood cells, is critical for assessing its long-term therapy outcomes in transplant recipients (Weigel et al., 2001).

9. Interaction with Aspergillus fumigatus in Immunocompromised Individuals

MPA's use in immunocompromised individuals can affect interactions with pathogens like Aspergillus fumigatus. It alters the oxidative burst of neutrophils and inhibits the maturation of dendritic cells, which may increase the risk of fungal infections (Mezger et al., 2008).

10. Mycophenolic Acid in Cancer Treatment

There is increasing interest in using MPA for cancer treatment, owing to its impact on cell cycle and apoptosis, especially in neuroblastoma cell lines. MPA's ability to deplete guanine nucleotide pools and trigger apoptosis through p53-mediated pathways presents a potential role in cancer therapy (Messina et al., 2004).

Safety And Hazards

Mycophenolic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure .

Future Directions

Mycophenolic acid is increasingly being used in the treatment of patients with various autoimmune diseases . Future research in this field is expected to focus on characterizing free MPA concentration or MPA metabolites . There is also a need for more studies characterizing the enteric-coated formulation of MPA (EC-MPA) .

properties

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
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InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
Source PubChem
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InChI Key

HPNSFSBZBAHARI-RUDMXATFSA-N
Source PubChem
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Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
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Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O
Source PubChem
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Molecular Formula

C17H20O6
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DSSTOX Substance ID

DTXSID4041070
Record name Mycophenolic acid
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Molecular Weight

320.3 g/mol
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Physical Description

Solid
Record name Mycophenolic acid
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Solubility

Insoluble, 3.55e-02 g/L
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Mechanism of Action

Mycophenolic acid is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate. By inhibiting IMPDH, mycophenolic acid interferes with the _de novo_ pathway of guanosine nucleotide synthesis without incorporation into DNA. While other cell types are able to use salvage pathways, T- and B-lymphocyte proliferation is a mechanism heavily dependent on the _de novo_ synthesis of purines. Therefore, mycophenolic acid has potent cytostatic effects on T- and B- and lymphocytes. Mycophenolic acid also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells.
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Product Name

Mycophenolic acid

CAS RN

24280-93-1, 483-60-3
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Record name 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid
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Record name MYCOPHENOLIC ACID
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Melting Point

141°C, 141 °C
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Record name Mycophenolic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50,400
Citations
JES Kitchin, MK Pomeranz, G Pak, K Washenik… - Journal of the American …, 1997 - Elsevier
… Oral mycophenolic acid (MPA) therapy has been investigated in the treatment of moderate to … Mycophenolic acid (MPA) is a weak organic acid that has been investigated as an oral …
Number of citations: 258 www.sciencedirect.com
R Bentley - Chemical reviews, 2000 - ACS Publications
… From several of these they isolated MPA, mp 141 C, and stated “There is, in our opinion, no doubt that Gosio's acid and Alsberg and Black's mycophenolic acid are one and the same …
Number of citations: 383 pubs.acs.org
C Morath, V Schwenger, J Beimler… - Clinical …, 2006 - Wiley Online Library
… Mycophenolic acid antagonizes the activation of cultured human mesangial cells. Kidney Int … Mycophenolic acid: a new approach to the therapy of experimental mesangial proliferative …
Number of citations: 111 onlinelibrary.wiley.com
MJ Sweeney, DH Hoffman, MA Esterman - Cancer research, 1972 - AACR
… This presentation brings together all of our results concerning the mode of action of mycophenolic acid as well as the 1st report on a 2nd mechanism of resistance to this drug. …
Number of citations: 173 aacrjournals.org
A Mitsui, S Suzuki - The Journal of antibiotics, 1969 - jstage.jst.go.jp
… with mycophenolic acid was studied from both humoral and cellular … formation between control and mice treated with mycophenolic acid … of mycophenolic acid prolonged the induction …
Number of citations: 140 www.jstage.jst.go.jp
RL Danheiser, SK Gee, JJ Perez - Journal of the American …, 1986 - ACS Publications
… acid 10, which is converted to mycophenolic acid (1) by acid hydrolysis … mycophenolic acid in nine steps in an overall yield of 17-19%. The Penicitlium metabolite mycophenolic acid …
Number of citations: 159 pubs.acs.org
TJ Franklin, JM Cook - Biochemical Journal, 1969 - portlandpress.com
… Mycophenolic acid, an antibiotic of some antiquity that more recently has … mycophenolic acid before the addition of [14C]thymidine. The inhibition of DNA synthesis by mycophenolic acid …
Number of citations: 467 portlandpress.com
I Schneweis, K Meyer… - Applied and …, 2000 - Am Soc Microbiol
… ability to produce mycophenolic acid. Our results demonstrate that mycophenolic acid occurs … per day, a dose of 1.8 mg of mycophenolic acid per kg of body weight results. This amount …
Number of citations: 110 journals.asm.org
AG Chapuis, G Paolo Rizzardi, C D'agostino… - Nature medicine, 2000 - nature.com
… Mycophenolic acid, a selective inhibitor of the de novo … Here we show that mycophenolic acid induced apoptosis and … mophetil, the ester derivate of mycophenolic acid, to HIV-infected …
Number of citations: 250 www.nature.com
LM Shaw, M Figurski, MC Milone, J Trofe… - Clinical Journal of the …, 2007 - journals.lww.com
Mycophenolic acid (MPA)-based therapies are widely used in combination with calcineurin inhibitors as maintenance immunosuppression for kidney transplant recipients (1). The two …
Number of citations: 108 journals.lww.com

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